molecular formula C20H16O2S B12557970 (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone CAS No. 143022-78-0

(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone

Cat. No.: B12557970
CAS No.: 143022-78-0
M. Wt: 320.4 g/mol
InChI Key: JAMYGURIJREOLI-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone is an organic compound that features a methoxyphenyl group and a phenylsulfanyl group attached to a central phenylmethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone typically involves the reaction of 4-methoxybenzoyl chloride with 4-(phenylsulfanyl)phenylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The mixture is stirred at room temperature for several hours, followed by the addition of water to quench the reaction. The product is then extracted using an organic solvent such as dichloromethane, dried over anhydrous magnesium sulfate, and purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of rigorous quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanol: Similar structure but with an alcohol group instead of a ketone.

    (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]sulfone: Contains a sulfone group instead of a sulfanyl group.

Uniqueness

(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone is unique due to its combination of a methoxyphenyl group and a phenylsulfanyl group attached to a central ketone structure

Properties

CAS No.

143022-78-0

Molecular Formula

C20H16O2S

Molecular Weight

320.4 g/mol

IUPAC Name

(4-methoxyphenyl)-(4-phenylsulfanylphenyl)methanone

InChI

InChI=1S/C20H16O2S/c1-22-17-11-7-15(8-12-17)20(21)16-9-13-19(14-10-16)23-18-5-3-2-4-6-18/h2-14H,1H3

InChI Key

JAMYGURIJREOLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3

Origin of Product

United States

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